molecular formula C3H9IOS B8372271 Iodotrimethyloxosulfur(VI)

Iodotrimethyloxosulfur(VI)

Cat. No.: B8372271
M. Wt: 220.07 g/mol
InChI Key: MVVHXLNEONDKIR-UHFFFAOYSA-N
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Description

Iodotrimethyloxosulfur(VI), also known as trimethylsulfoxonium iodide, is an organosulfur compound with the chemical formula $ \text{(CH}3\text{)}3\text{SOI} $. It belongs to the sulfoxonium salt family, characterized by a central sulfur atom bonded to three methyl groups, one oxygen atom, and an iodide counterion. This compound is notable for its hypervalent sulfur center (oxidation state +VI) and its role as a versatile reagent in organic synthesis, particularly in methylation reactions and ylide generation .

Key properties include:

  • Molecular Weight: ~220.08 g/mol
  • Solubility: Highly soluble in polar solvents like dimethyl sulfoxide (DMSO) and water .
  • Reactivity: Acts as a methylating agent under basic conditions, transferring methyl groups to nucleophiles.

Properties

Molecular Formula

C3H9IOS

Molecular Weight

220.07 g/mol

IUPAC Name

iodo-trimethyl-oxo-λ6-sulfane

InChI

InChI=1S/C3H9IOS/c1-6(2,3,4)5/h1-3H3

InChI Key

MVVHXLNEONDKIR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(C)(C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of iodotrimethyloxosulfur(VI) with structurally or functionally related organosulfur compounds:

Dimethyl Sulfoxide (DMSO)

  • Formula : $ \text{(CH}3\text{)}2\text{SO} $
  • Oxidation State of Sulfur : +IV (vs. +VI in iodotrimethyloxosulfur) .
  • Role : Primarily a polar aprotic solvent; lacks methylation capability.

Trimethylsulfonium Iodide

  • Formula : $ \text{(CH}3\text{)}3\text{SI} $
  • Oxidation State of Sulfur : +III.
  • Comparison : Both compounds are methylating agents, but sulfonium salts require stronger bases to generate ylides. Iodotrimethyloxosulfur(VI) exhibits higher thermal stability due to its +VI sulfur center .

Sulfolane (Tetramethylene Sulfone)

  • Formula : $ \text{C}4\text{H}8\text{SO}_2 $
  • Oxidation State of Sulfur : +IV.
  • Application: Industrial solvent for gas purification. Unlike iodotrimethyloxosulfur(VI), sulfolane is non-ionic and inert in most reactions .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Sulfur Oxidation State Ionic Character Methylation Capability
Iodotrimethyloxosulfur(VI) +VI Yes High
DMSO +IV No None
Trimethylsulfonium Iodide +III Yes Moderate

Table 2: Physicochemical Properties

Compound Boiling Point (°C) Solubility in Water Key Application
Iodotrimethyloxosulfur(VI) Decomposes High Organic synthesis
DMSO 189 Miscible Solvent
Sulfolane 285 Moderate Gas treatment

Research Findings

Methylation Efficiency : Iodotrimethyloxosulfur(VI) outperforms trimethylsulfonium iodide in transferring methyl groups to sterically hindered substrates due to its higher oxidation state and stability .

Thermal Stability : Decomposes at 120°C, making it unsuitable for high-temperature reactions compared to sulfolane (>200°C stable) .

Toxicity Profile: Limited data available, but preliminary studies suggest lower acute toxicity than DMSO in rodent models .

Limitations and Contradictions

  • and list numerous sulfur-containing compounds (e.g., nitrated phenols, chlorinated derivatives) but lack explicit data on iodotrimethyloxosulfur(VI) .

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